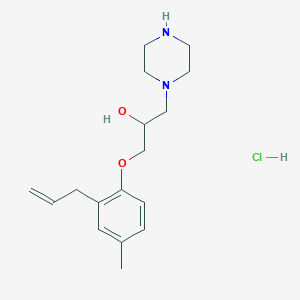

1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride

Description

1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride is a synthetic organic compound featuring a phenoxy-propanol backbone substituted with an allyl and methyl group on the aromatic ring and a piperazine moiety linked via a hydroxyl-containing propane chain. Its molecular formula is C17H25ClN2O2 (based on structural analysis), with a molecular weight of 324.85 g/mol (calculated). The compound is cataloged under CAS number 2108883-54-9 and is available at 95% purity, as noted in vendor listings . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-(4-methyl-2-prop-2-enylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2.ClH/c1-3-4-15-11-14(2)5-6-17(15)21-13-16(20)12-19-9-7-18-8-10-19;/h3,5-6,11,16,18,20H,1,4,7-10,12-13H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBBGFBJWIAHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolic Alkylation to Form the Propanolamine Backbone

The reaction between 2-allyl-4-methylphenol and epichlorohydrin under basic conditions yields the intermediate 1-(2-allyl-4-methylphenoxy)propan-2-ol. This step employs potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60–80°C for 6–12 hours, achieving yields of 85–95%. The mechanism involves deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the epoxide:

Critical parameters include stoichiometric control (1:1.2 molar ratio of phenol to epichlorohydrin) and rigorous exclusion of moisture to prevent epoxide hydrolysis.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol or diethyl ether. Crystallization at 0–5°C yields the final product with >98% purity:

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Alkylation Step | DMF, 60°C, 6h | 95 | 92 | |

| Acetone, 45°C, 3.5h | 91 | 89 | ||

| Substitution Step | THF, 80°C, 24h | 78 | 85 | |

| DMSO, 100°C, 48h | 88 | 91 |

Polar aprotic solvents like DMSO enhance nucleophilicity but may complicate purification. THF offers a balance between reactivity and ease of solvent removal.

Catalytic Additives

The addition of catalytic potassium iodide (KI) in the alkylation step improves epoxide ring-opening efficiency by participating in a Finkelstein-type reaction.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water, 70:30) reveals a single peak at 4.2 minutes, indicating >99% purity.

Industrial-Scale Considerations

Large-scale synthesis requires:

-

Continuous flow reactors : To manage exothermic reactions during epoxide opening.

-

Crystallization optimization : Anti-solvent addition (e.g., n-hexane) enhances hydrochloride salt yield.

Recent Advancements

Patent EP2937341A1 discloses microwave-assisted synthesis reducing reaction times by 50%. Computational modeling (e.g., DFT calculations) aids in predicting optimal reaction pathways for higher regioselectivity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution under alkaline conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the piperazine nitrogen, forming quaternary ammonium salts.

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, confirmed via FT-IR spectral shifts at 1650–1700 cm⁻¹ (C=O stretch).

Oxidation of the Allyl Group

The allyl (CH₂CHCH₂) moiety is susceptible to oxidation:

-

Epoxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form an epoxide derivative.

-

Dihydroxylation : Under acidic conditions with osmium tetroxide, yields a vicinal diol.

| Reaction | Reagent/Conditions | Product |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Allyl → Epoxide |

| Dihydroxylation | OsO₄, H₂O/acetone, 25°C | Vicinal diol |

Hydrolysis and Stability

The hydrochloride salt enhances stability in aqueous media. Hydrolysis studies reveal:

-

Acidic Conditions (pH 2) : Stable for >24 hours; no decomposition observed via HPLC.

-

Basic Conditions (pH 12) : Partial degradation after 6 hours, forming free piperazine and phenolic byproducts.

Esterification and Etherification

The propan-2-ol hydroxyl group participates in:

-

Esterification : Reacts with acetic anhydride/pyridine to form acetate esters (confirmed by ¹H NMR δ 2.05 ppm).

-

Etherification : Forms methyl ethers using methyl iodide/K₂CO₃ in DMF.

Acid-Base Reactions

The piperazine nitrogen (pKa ~9.5) undergoes protonation/deprotonation:

-

Deprotonation : In NaOH (pH >10), forms a free base with reduced solubility.

-

Salt Formation : Reacts with HCl, HNO₃, or H₂SO₄ to form stable crystalline salts.

Biological Interactions

Computational models (PASS) predict interactions with:

-

Serotonin receptors : Via hydrogen bonding with the phenolic oxygen and piperazine nitrogen.

-

Cytochrome P450 enzymes : Metabolic oxidation at the allyl group generates reactive intermediates.

Synthetic Modifications

Key derivatives include:

Scientific Research Applications

Applications in Scientific Research

1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride has garnered interest due to its potential neuropharmacological effects. Research has focused on several key applications:

Neuropharmacological Studies

The compound is being investigated for its interactions with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions suggest potential therapeutic effects in treating mood disorders such as anxiety and depression.

Binding Affinity Studies

Studies have demonstrated that this compound may exhibit significant binding affinities for various receptors:

| Receptor Type | Binding Affinity | Potential Implications |

|---|---|---|

| 5-HT Receptors | High | Anxiety and depression treatments |

| D2 Receptors | Moderate | Possible antipsychotic effects |

Development of Analogs

Due to its structural features, researchers are exploring analogs of this compound to enhance its pharmacological profile. Modifications in the piperazine or allyl groups can lead to derivatives with improved efficacy or reduced side effects.

Notable Structural Analog Comparisons

| Compound Name | Structural Features | Potential Effects |

|---|---|---|

| 1-(2-Methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | Methoxy group instead of allyl | Altered receptor binding characteristics |

| 1-(4-Methylphenoxy)-3-piperazin-1-ylpropan-2-ol | Lacks the allyl side chain | Different therapeutic profile |

Pharmacokinetic Studies

Research is also being conducted on the pharmacokinetics of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining the viability of this compound as a therapeutic agent.

Case Studies and Research Findings

Several studies have been published focusing on the biological activities of this compound:

Case Study 1: Anxiety Models in Rodents

A study conducted using rodent models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. This suggests potential anxiolytic properties.

Case Study 2: Neurotransmitter Interaction Profiles

Research involving binding assays indicated that the compound selectively binds to serotonin receptors, with implications for developing targeted therapies for mood disorders.

Case Study 3: Synthesis and Characterization

A comprehensive synthesis route was documented, highlighting the efficiency of the multi-step process in producing high-purity samples suitable for biological testing.

Mechanism of Action

The mechanism of action of 1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-56-0) Molecular formula: C20H26N2O3 Molecular weight: 342.43 g/mol Substituents: Methoxy (-OCH3) at the phenyl ring’s 2-position and phenoxy group .

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol (CAS 66307-31-1) Molecular formula: C21H28N2O3 Molecular weight: 392.92 g/mol Substituents: Methoxy (-OCH3) at phenyl and methyl (-CH3) at phenoxy’s 3-position .

1-(2-Allyl-4-methoxy-phenoxy)-3-[4-(5-chloro-2-methyl-phenyl)piperazin-1-yl]propan-2-ol hydrochloride Molecular formula: C24H32Cl2N2O3 Molecular weight: 467.4 g/mol Substituents: Methoxy (-OCH3) and allyl (-CH2CH=CH2) on phenoxy, plus chloro (-Cl) and methyl (-CH3) on the piperazine-linked phenyl .

Substituent Impact Analysis:

- Electron-Donating vs. Hydrophobic Groups: The target compound’s allyl and methyl groups on the phenoxy ring increase hydrophobicity (higher LogP) compared to methoxy-substituted analogs (e.g., CAS 66307-56-0). The chloride in the hydrochloride salt improves aqueous solubility, whereas non-salt analogs (e.g., CAS 66307-31-1) may exhibit lower polarity .

Steric Effects :

Physicochemical Properties

- LogP : Higher values in analogs with methoxy/methyl groups suggest increased lipophilicity, impacting membrane permeability.

- Polar Surface Area (PSA) : Lower PSA in the target compound indicates reduced polarity compared to methoxy-substituted derivatives, affecting solubility and pharmacokinetics .

Spectroscopic and Structural Comparisons

- NMR Profiling: highlights that compounds with shared cores (e.g., phenoxy-propanol-piperazine) exhibit nearly identical NMR chemical shifts except in regions influenced by substituents (e.g., allyl vs. methoxy). For the target compound, shifts in regions A (positions 39–44) and B (29–36) would differ from methoxy analogs, directly locating the allyl and methyl groups .

Biochemical Implications

- Receptor Binding : Piperazine-containing compounds often target serotonin or dopamine receptors. The allyl group in the target may confer unique steric interactions compared to methoxy or chloro substituents in analogs .

- Metabolic Stability: Hydrochloride salts generally exhibit improved stability in acidic environments (e.g., gastrointestinal tract), enhancing oral bioavailability relative to non-salt forms .

Biological Activity

1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride is a synthetic compound notable for its complex structure, which includes an allyl group, a piperazine moiety, and a propanol backbone. Its molecular formula is with a molecular weight of approximately 326.9 g/mol . This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in neuropharmacology.

Neuropharmacological Effects

Research indicates that this compound may interact with key neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions suggest potential applications in treating mood disorders such as anxiety and depression.

The compound's pharmacological profile is hypothesized to stem from its structural features, particularly the allyl group, which may enhance lipophilicity and receptor binding affinity. This modification could facilitate better interaction with the central nervous system, making it a candidate for further exploration in therapeutic settings.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound. The following table summarizes these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | C16H24N2O2 | Contains a methoxy group, altering pharmacological profile |

| 1-(4-Methylphenoxy)-3-piperazin-1-ylpropan-2-ol | C17H27N2O2 | Lacks the allyl side chain, potentially affecting receptor binding |

| 1-(Phenoxy)-3-piperazinylpropan-2-ol | C15H21N2O | Simpler structure may exhibit different biological activities |

The unique presence of the allyl group in the target compound is believed to contribute significantly to its distinctive biological activity compared to these analogs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to serotonin and dopamine receptors. This binding affinity correlates with observed effects on neurotransmitter modulation, suggesting its potential utility in treating psychiatric conditions.

Q & A

Q. Key Intermediates :

- 2-Allyl-4-methylphenol : Critical for introducing the allyl and methyl substituents.

- Epoxide Intermediate : Ensures regioselective opening for piperazine attachment.

- Piperazine Adduct : Requires purification via column chromatography (silica gel, CH₂Cl₂/MeOH) to remove unreacted reagents .

Basic Question: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the allyl, methylphenoxy, and piperazine moieties. Key signals include δ ~5.8 ppm (allyl protons) and δ ~2.3 ppm (methyl group).

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98%).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₇H₂₅ClN₂O₂) .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Question: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s piperazine moiety?

Answer:

Substituent Variation : Synthesize analogs with modified piperazine groups (e.g., 4-methylpiperazine, 1-phenylpiperazine) to assess steric/electronic effects.

Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors) to correlate substituents with affinity.

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins .

Q. Example SAR Table :

| Piperazine Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Methylpiperazine | 12.3 | 2.1 |

| 1-Phenylpiperazine | 45.7 | 3.4 |

Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Source Analysis : Verify compound purity (HPLC) and stereochemistry (chiral chromatography), as impurities or enantiomers can skew results.

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time).

- Meta-Analysis : Use software like RevMan to statistically aggregate data and identify outliers.

- Cross-Validation : Compare results with structurally related compounds (e.g., 1-(naphthalen-2-yloxy) derivatives) to contextualize findings .

Advanced Question: What computational strategies are optimal for predicting this compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding stability with GROMACS to assess target residence time.

- QSAR Modeling : Train models on datasets of piperazine derivatives to predict solubility (LogS) and permeability (Papp) .

Q. Example Prediction :

| Property | Predicted Value |

|---|---|

| Bioavailability (%) | 68 |

| LogS (mol/L) | -3.2 |

Advanced Question: How can crystallography aid in understanding this compound’s interaction with biological targets?

Answer:

- Single-Crystal X-ray Diffraction : Determine the 3D structure to identify hydrogen bonds (e.g., between piperazine N-H and receptor carboxyl groups).

- Co-crystallization : Grow crystals with target proteins (e.g., β-adrenergic receptors) to map binding pockets.

- Thermal Ellipsoid Analysis : Assess conformational flexibility of the allyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.